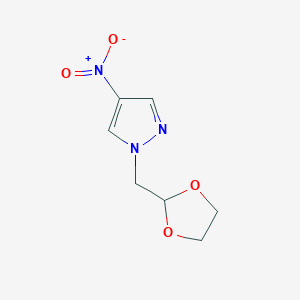
1-(1H-Pyrazol-1-yl)methanediamine hydrochloride, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Pyrazol-1-yl)methanediamine hydrochloride, 97% (1-PMDH) is an organic compound with a molecular formula of C4H9N3ClH, and is a member of the pyrazole family. 1-PMDH is a white, crystalline solid with a molecular weight of 134.59 g/mol and a melting point of 162-165°C. 1-PMDH is soluble in water, ethanol, and acetone and is used as a reagent in organic synthesis.
Mechanism of Action
1-(1H-Pyrazol-1-yl)methanediamine hydrochloride, 97% is an organic compound that acts as an inhibitor of certain enzymes. It binds to the active site of the enzyme and blocks the enzyme’s catalytic activity. This inhibition of enzyme activity can be used to study the role of the enzyme in a biological system or to study the effect of inhibitors on enzyme activity.
Biochemical and Physiological Effects
1-(1H-Pyrazol-1-yl)methanediamine hydrochloride, 97% has been shown to inhibit the activity of enzymes involved in the synthesis of polyunsaturated fatty acids. Inhibition of these enzymes can lead to a decrease in the levels of polyunsaturated fatty acids in the body, which can have a variety of effects on the biochemical and physiological processes in the body. Additionally, 1-(1H-Pyrazol-1-yl)methanediamine hydrochloride, 97% has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which can lead to increased levels of drugs in the body and an increased risk of side effects.
Advantages and Limitations for Lab Experiments
1-(1H-Pyrazol-1-yl)methanediamine hydrochloride, 97% has several advantages when used in laboratory experiments. It is relatively stable, has a high solubility in a variety of solvents, and is relatively inexpensive. Additionally, it is a relatively non-toxic compound and can be used in a variety of laboratory experiments. However, 1-(1H-Pyrazol-1-yl)methanediamine hydrochloride, 97% can be toxic in high concentrations and can be difficult to work with in certain laboratory experiments.
Future Directions
1-(1H-Pyrazol-1-yl)methanediamine hydrochloride, 97% has potential applications in drug discovery and development, as it can be used to inhibit the activity of certain enzymes involved in drug metabolism. Additionally, 1-(1H-Pyrazol-1-yl)methanediamine hydrochloride, 97% could be used to study the role of enzymes in metabolic pathways, as well as to study the effects of inhibitors on enzyme activity. 1-(1H-Pyrazol-1-yl)methanediamine hydrochloride, 97% could also be used to study the effects of polyunsaturated fatty acid metabolism on biochemical and physiological processes. Finally, 1-(1H-Pyrazol-1-yl)methanediamine hydrochloride, 97% could be used as a catalyst for the synthesis of polymers, as well as for the synthesis of heterocycles and other organic compounds.
Synthesis Methods
1-(1H-Pyrazol-1-yl)methanediamine hydrochloride, 97% can be synthesized by reacting 1-methylpyrazole with methylenediamine in the presence of hydrochloric acid. This reaction results in the formation of 1-(1H-Pyrazol-1-yl)methanediamine hydrochloride, 97% as a white crystalline solid. The reaction can be carried out in either aqueous or organic solvents.
Scientific Research Applications
1-(1H-Pyrazol-1-yl)methanediamine hydrochloride, 97% has been used in a variety of scientific research applications, including as a catalyst for the synthesis of polymers, as an inhibitor of enzymes, and as a ligand for metal complexes. It has also been used in the synthesis of heterocycles, as a reagent in the synthesis of organic compounds, and as a reactant in the preparation of polymers.
properties
IUPAC Name |
pyrazol-1-ylmethanediamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.ClH/c5-4(6)8-3-1-2-7-8;/h1-4H,5-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUPRRMOQKWDMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-pyrazol-1-yl)methanediamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile](/img/structure/B6329603.png)



![1-t-Butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate](/img/structure/B6329628.png)
![4-{[(Prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B6329632.png)





